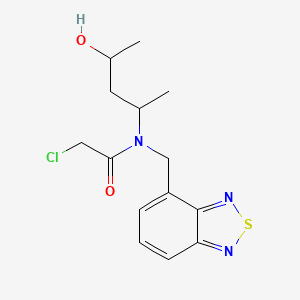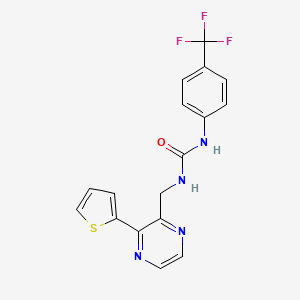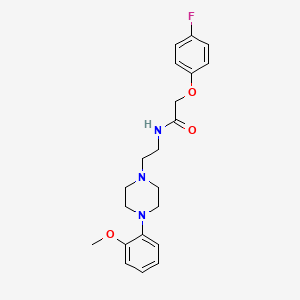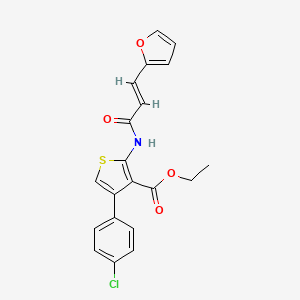![molecular formula C23H15N3O3 B2945268 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-79-7](/img/structure/B2945268.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that contains a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . It’s part of a class of compounds that have demonstrated significant anti-proliferative activity .
Synthesis Analysis
The synthesis of this compound involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound has been involved in reactions that lead to the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction conditions can be varied to obtain different products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the techniques used to characterize it. For instance, spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR have been used to confirm its structure .Scientific Research Applications
Synthesis of Benzimidazole Derivatives
Benzimidazole and its derivatives are prominent structures in medicinal chemistry due to their biological activities. The compound can be used as a precursor for the synthesis of various benzimidazole derivatives. These derivatives have been explored for their potential as antibacterial , antifungal , and anticancer agents .
Antitumor Activity
The structure of this compound suggests potential in tumor inhibitory activity. A study has shown that similar compounds, when used to create Pd(II) complexes, exhibit significant antiproliferative potency against certain carcinoma cell lines. This indicates that our compound could be developed into a potent anticancer drug .
Therapeutic Potential in Imidazole-Containing Compounds
Imidazole rings are found in many biologically active molecules. The compound , containing an imidazole ring, may have broad therapeutic applications, including antiviral , anti-inflammatory , and antidiabetic activities. It could serve as a key synthon in the development of new drugs with these properties .
Semiconductor Applications
Benzimidazole derivatives have been used in the fabrication of electronic devices such as organic thin film transistors (OTFTs) , polymeric solar cells (PSCs) , and organic light emitting diodes (OLEDs) . The compound’s structure could be valuable in developing new materials for these applications .
Environmental Impact
Compounds with benzimidazole structures are used in various long-life materials. The environmental release and impact of such compounds need to be considered, especially in outdoor and indoor materials with high release rates. This compound could be studied for its environmental footprint in such applications .
Synthetic Methodology
The compound can be synthesized using cost-effective and versatile methods, which is crucial for large-scale production. The formation of C–N bonds via aromatic aldehyde and o-phenylenediamine is a key step in its synthesis, which could be optimized for industrial applications .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole-containing compounds, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-19-13-21(29-20-12-6-2-8-15(19)20)23(28)26-16-9-3-1-7-14(16)22-24-17-10-4-5-11-18(17)25-22/h1-13H,(H,24,25)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWOKBNOPPPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2945186.png)


![N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide](/img/structure/B2945190.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2945191.png)
![4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2945195.png)
![4-chloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2945196.png)



![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)

